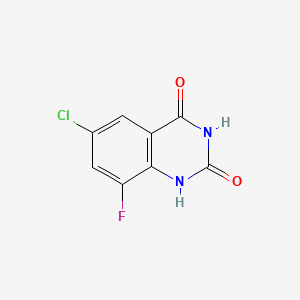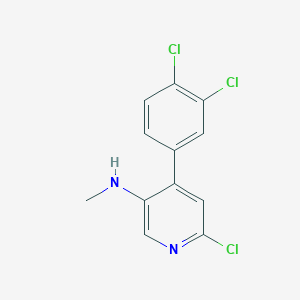
1-(2-Aminothiazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminothiazol-5-yl)ethan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by an amino group at the 2-position and a hydroxyl group at the ethan-1-ol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Aminothiazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under specific conditions. For instance, a mixture of 2-aminothiazole, barbituric acid or N,N′-dimethyl barbituric acid, and aromatic substituted aldehydes in ethanol can be stirred at 80°C for 30 minutes . This method is efficient, catalyst-free, and uses aqueous ethanol as the medium.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminothiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
1-(2-Aminothiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Thiazole derivatives, including this compound, are explored for their anticancer properties.
Industry: It is used in the development of various drugs and biologically active agents.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminothiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Mycobacterium tuberculosis does not appear to involve iron chelation . In anticancer research, thiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial properties.
5-(2-Aminothiazol-5-yl)-2-hydroxybenzamide: Another thiazole derivative with potential anticancer activity.
Uniqueness
1-(2-Aminothiazol-5-yl)ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3,(H2,6,7) |
Clave InChI |
SUXKQNSZVCCRGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(S1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)

![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)


![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride](/img/structure/B13915007.png)




![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)

